molecular formula C14H18BrN3OS B10931590 N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N,4,5-trimethylthiophene-2-carboxamide

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N,4,5-trimethylthiophene-2-carboxamide

Cat. No.: B10931590
M. Wt: 356.28 g/mol
InChI Key: QJAKKRWEMNPBQS-UHFFFAOYSA-N
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Description

N~2~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~,4,5-TRIMETHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromoethyl group and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~,4,5-TRIMETHYL-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~,4,5-TRIMETHYL-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N2-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~,4,5-TRIMETHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and thiophene carboxamides, such as:

Uniqueness

N~2~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~,4,5-TRIMETHYL-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H18BrN3OS

Molecular Weight

356.28 g/mol

IUPAC Name

N-[(4-bromo-1-ethylpyrazol-3-yl)methyl]-N,4,5-trimethylthiophene-2-carboxamide

InChI

InChI=1S/C14H18BrN3OS/c1-5-18-7-11(15)12(16-18)8-17(4)14(19)13-6-9(2)10(3)20-13/h6-7H,5,8H2,1-4H3

InChI Key

QJAKKRWEMNPBQS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)CN(C)C(=O)C2=CC(=C(S2)C)C)Br

Origin of Product

United States

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